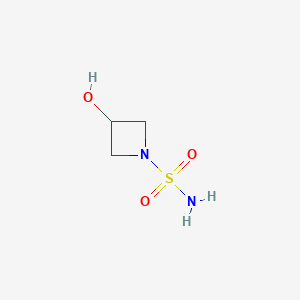

2-methyl-4-phenylquinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-4-phenylquinoline-3-carboxamide (MPQC) is a heterocyclic organic compound with potential applications in various fields such as medicinal chemistry, material science, and catalysis. It has been identified as a potential anti-proliferative agent and apoptotic inducer .

Synthesis Analysis

The synthesis of quinoline-carboxamide derivatives like MPQC involves various protocols. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used for the construction and functionalization of this compound .作用機序

将来の方向性

The future directions for the study of MPQC and similar compounds involve further exploration of their therapeutic potential. For instance, carboxamide derivatives have shown promise in restoring IL-4 mediated repression of epidermal differentiation proteins . Additionally, the search for novel or existing AHR-targeting drugs with high efficacies and minimized side effects will expand the currently limited arsenal of AHR-targeting therapeutics .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-4-phenylquinoline-3-carboxamide involves the condensation of 2-methyl-4-phenylquinoline-3-carboxylic acid with an amine, followed by the formation of the carboxamide group.", "Starting Materials": [ "2-methyl-4-phenylquinoline-3-carboxylic acid", "Amine (e.g. ethylamine, methylamine, or benzylamine)", "Coupling reagents (e.g. EDC, DCC, or HATU)", "Base (e.g. triethylamine or DIPEA)", "Solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Activate the carboxylic acid group of 2-methyl-4-phenylquinoline-3-carboxylic acid with a coupling reagent (e.g. EDC, DCC, or HATU) in the presence of a base (e.g. triethylamine or DIPEA) and a solvent (e.g. DMF or DMSO)", "Add the amine (e.g. ethylamine, methylamine, or benzylamine) to the activated carboxylic acid group to form an amide intermediate", "Hydrolyze the amide intermediate with a strong acid (e.g. HCl or H2SO4) to form 2-methyl-4-phenylquinoline-3-carboxamide", "Purify the product by recrystallization or column chromatography" ] } | |

CAS番号 |

143755-12-8 |

分子式 |

C17H14N2O |

分子量 |

262.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。